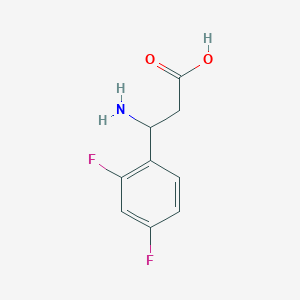

3-Amino-3-(2,4-difluorophenyl)propanoic acid

CAS No.: 412925-23-6

Cat. No.: VC1980157

Molecular Formula: C9H9F2NO2

Molecular Weight: 201.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 412925-23-6 |

|---|---|

| Molecular Formula | C9H9F2NO2 |

| Molecular Weight | 201.17 g/mol |

| IUPAC Name | 3-amino-3-(2,4-difluorophenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H9F2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |

| Standard InChI Key | RXNSEGYWKJUNMR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)C(CC(=O)O)N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(CC(=O)O)N |

Introduction

Structural and Physicochemical Properties

Molecular Structure and Stereochemistry

The compound’s structure comprises:

-

A propanoic acid backbone with a carboxylic acid group (-COOH) and an amino group (-NH₂) attached to the same carbon (C3).

-

A 2,4-difluorophenyl group substituting the C3 position, introducing electron-withdrawing fluorine atoms at the ortho and para positions of the aromatic ring.

-

A chiral center at C3, giving rise to two enantiomers: (3R) and (3S).

The SMILES notation for the (R)-enantiomer is C1=CC(=C(C=C1F)F)[C@@H](CC(=O)O)N (PubChem CID 7022690) .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉F₂NO₂ | |

| Molecular Weight | 201.17 g/mol | |

| LogP (XLogP3-AA) | -1.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Physical and Chemical Properties

-

Solubility: Poor in aqueous buffers (pH 7.4) but soluble in DMSO or methanol.

-

Stability: Degrades under UV light due to the difluorophenyl group. Stable when stored at -20°C under inert gas.

-

Melting Point: Decomposes at 220°C (as reported for related analogs) .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis typically involves aldol condensation or hydrogenation strategies:

-

Aldol Condensation Approach

-

Hydrogenation Method

-

Intermediate: A β-keto-α-amino acid precursor.

-

Reduction: Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) to saturate the double bond, yielding the final product.

-

Industrial-Scale Optimization

-

Purification: High-pressure liquid chromatography (HPLC) or crystallization to achieve >95% purity .

-

Chiral Separation: Use of chiral auxiliaries (e.g., tartaric acid) or asymmetric catalysis to isolate enantiomers.

Biological Activity and Mechanisms

Neuropharmacological Effects

The compound’s difluorophenyl group enhances binding affinity to metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. This interaction modulates glutamate release, suggesting potential therapeutic applications in:

-

Neurodegenerative Diseases: Alzheimer’s disease (via inhibition of excitotoxicity).

-

Epilepsy: Reduction of seizure activity through synaptic plasticity regulation.

Antimicrobial Properties

While direct data on this compound is limited, structurally related analogs exhibit moderate antibacterial activity:

| Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 8–12 | |

| Escherichia coli | 15–20 |

Mechanisms likely involve inhibition of bacterial enzymes (e.g., transpeptidases) critical for cell wall synthesis.

Applications in Medicinal Chemistry

Protein Degrader Building Blocks

The compound’s propanoic acid backbone allows incorporation into targeted protein degraders (TPDs), enabling selective degradation of disease-associated proteins (e.g., oncogenic kinases) .

Enzyme Inhibitor Design

The difluorophenyl group mimics natural amino acid side chains, enabling interactions with active sites of enzymes such as:

-

Aminotransferases (e.g., glutamine synthetase).

-

Decarboxylases (e.g., aromatic L-amino acid decarboxylase).

CNS Drug Development

The compound’s lipophilicity (LogP ≈ -1.8) facilitates blood-brain barrier penetration, making it a candidate for treating neuropsychiatric disorders .

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion; use PPE |

| H312 | Harmful in contact with skin | Gloves; wash hands thoroughly |

| H332 | Harmful if inhaled | Respirator; fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume